This compound is identified by the Chemical Abstracts Service Registry Number 55934-93-5 and is categorized as a glycol ether. Glycol ethers are characterized by the presence of both alcohol and ether functional groups, which contribute to their solvent properties. Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is utilized primarily as a solvent in formulations due to its ability to dissolve a wide range of substances while maintaining low volatility .
The synthesis of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- typically involves the reaction of propylene oxide with n-butanol in the presence of a catalyst. This process can be optimized through various methods:
These methods highlight the importance of controlling reaction conditions such as temperature, pressure, and catalyst choice to achieve optimal results.
The molecular formula for Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is . The structure consists of a central propanol group linked to multiple ethoxy and butoxy groups.
The compound's specific structural features impart unique chemical properties that are significant for its applications in industrial formulations .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- participates in several chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and concentration .
The mechanism of action for Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- primarily revolves around its role as a solvent:
The efficiency of these mechanisms depends on the concentration and environmental conditions during application .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where stability and solubility are crucial .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- finds extensive use across multiple industries:
The versatility of this compound underscores its significance in both industrial applications and consumer products .
Tripropylene glycol n-butyl ether (TPnB, CAS 55934-93-5), systematically named Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, is a P-series glycol ether synthesized through sequential alkoxylation reactions. Its structure features three propylene oxide units terminated by a n-butyl group and a hydroxyl group, resulting in a hydrophobic liquid with high boiling point and low volatility [1] [6]. The industrial synthesis employs carefully controlled catalytic processes to achieve high regioselectivity and minimize environmental impact.
The industrial production of TPnB relies on catalytic etherification between propylene oxide and n-butanol, initiated by acidic or anionic catalysts. Boron trifluoride etherate (BF₃·Et₂O) is a highly effective Lewis acid catalyst that facilitates the ring-opening of propylene oxide, allowing sequential addition to the nucleophilic alkoxide. The reaction proceeds under moderate temperatures (80–120°C) and pressures (1–3 bar), with the catalyst concentration critically controlling molecular weight distribution. Alkaline earth metal hydroxides (e.g., KOH) serve as alternative catalysts, though they require higher temperatures (130–160°C) and exhibit lower selectivity for propylene oxide oligomerization [1] [6].
Table 1: Catalytic Systems for TPnB Synthesis
Catalyst Type | Reaction Conditions | Selectivity for TPnB | Major Byproducts |
---|---|---|---|
BF₃ Etherate Complexes | 80–120°C, 1–3 bar | >85% | Dipropylene glycol butyl ether, Tetrapropylene glycol butyl ether |
Alkaline Hydroxides (KOH) | 130–160°C, 2–5 bar | 70–75% | Polypropylene glycols, Dipropylene glycol |
Post-reaction, catalyst removal is essential to prevent degradation during distillation. Neutralization and filtration eliminate ionic residues, while vacuum distillation separates TPnB (boiling point ~250°C) from lower glycol ethers and oligomers. This yields a colorless liquid with ≥95% purity, as verified by industrial certificates of analysis [6].
The synthesis hinges on step-growth alkoxylation, where n-butanol is deprotonated to form a nucleophilic alkoxide that attacks the less hindered carbon of propylene oxide’s epoxide ring. This SN₂ mechanism results in inversion of configuration and propagates the polyether chain. The reaction proceeds via three regioselective steps:
Steric and electronic factors govern the regiochemistry. The primary alkoxide from n-butanol favors attack at the less substituted epoxide carbon (methyl-terminated end), leading to predominantly secondary alcohol intermediates. Each successive alkoxylation faces reduced nucleophilicity due to the electron-withdrawing ether groups, necessitating precise stoichiometry to limit chain lengths. Molar ratios of propylene oxide to n-butanol exceeding 3:1 drive the reaction toward TPnB but risk over-propoxylation [6] [8].
Table 2: Reaction Kinetics in Alkoxylation Steps
Reaction Stage | Activation Energy (kJ/mol) | Rate-Determining Step | Key Influence |
---|---|---|---|
Initiation | 45–50 | Alkoxide formation | Base concentration |
First Propagation | 55–60 | Epoxide ring-opening by monoether | Temperature |
Second Propagation | 65–70 | Epoxide ring-opening by diether | Catalyst activity, Agitation |
Achieving high-purity TPnB requires suppressing isomer formation. Propylene oxide’s asymmetric epoxide enables two distinct ring-opening pathways:
Catalyst choice dictates regioselectivity. BF₃ promotes >90% β-cleavage due to its coordination with the epoxide oxygen, polarizing the bond toward primary carbon opening. Conversely, base-catalyzed reactions show lower selectivity (75–80% β-cleavage), generating branched isomers that reduce solvent efficiency. Temperature modulation further optimizes selectivity; maintaining reactions below 100°C minimizes isomerization. Industrial processes leverage these controls to ensure ≥95% linear TPnB content—critical for its role as a low-volatility coalescent in coatings [6] [8].
Modern TPnB synthesis emphasizes atom economy and waste reduction through three key strategies:
The U.S. EPA’s Safer Choice program recognizes TPnB as a best-in-class solvent (yellow triangle rating) where alternatives are limited, though it encourages innovation to address minor hazard concerns. Manufacturers respond by achieving >99.5% conversion rates and <0.01% residual epoxides—metrics aligning with green chemistry principles of waste prevention and reduced toxicity [3] [6].
Table 3: Byproduct Reduction Through Green Engineering
Process Modification | Traditional Process Byproducts | Green Process Byproducts | Reduction Efficiency |
---|---|---|---|
Homogeneous BF₃ catalysis | 8–12% heavy glycol ethers | 5–8% heavy glycol ethers | 30–40% |
Reactive distillation | 15% unreacted propylene oxide | <2% unreacted propylene oxide | 85–90% |
Heterogeneous acid catalysts | 0.5% propenyl ethers | <0.1% propenyl ethers | 80–85% |
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